2-Amino-3-thien-2-ylpropan-1-OL hydrochloride

Description

IUPAC Nomenclature and Structural Elucidation

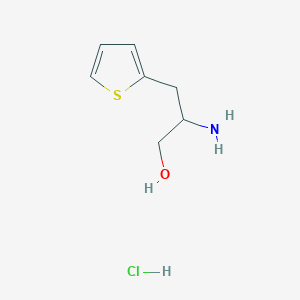

The IUPAC name for this compound is 2-amino-3-(thiophen-2-yl)propan-1-ol hydrochloride . Its structure consists of a thiophene ring substituted at the 2-position with a propanol chain containing an amino group. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Key structural features :

- Thiophene ring : A five-membered aromatic ring with sulfur at position 2.

- Propanol chain : A three-carbon chain with hydroxyl (-OH) and amino (-NH₂) groups.

- Hydrochloride salt : Protonation of the amine group for improved bioavailability.

The SMILES notation for the compound is OCC(N)CC1=CC=CS1.[H]Cl, and its InChI identifier is IXBWOZRAYPRNAJ-UHFFFAOYSA-N.

Synonyms and Registry Numbers

The compound is recognized by multiple synonyms and registry numbers:

Note: EC number availability may vary regionally.

Molecular Formula and Weight Analysis

The molecular formula is C₇H₁₂ClNOS , with a molecular weight of 193.69 g/mol . The compound’s composition includes:

- Carbon (C): 7 atoms

- Hydrogen (H): 12 atoms

- Chlorine (Cl): 1 atom

- Nitrogen (N): 1 atom

- Sulfur (S): 1 atom

- Oxygen (O): 1 atom

The hydrochloride salt contributes to the presence of chlorine and hydrogen in the formula.

Properties

IUPAC Name |

2-amino-3-thiophen-2-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS.ClH/c8-6(5-9)4-7-2-1-3-10-7;/h1-3,6,9H,4-5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBWOZRAYPRNAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-thien-2-ylpropan-1-OL hydrochloride typically involves the reaction of thiophene derivatives with appropriate amino alcohols under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.

Substitution: The thiophene ring can participate in substitution reactions, where hydrogen atoms are replaced by other substituents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) are employed under controlled conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or amides.

Substitution: Formation of halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-Amino-3-thien-2-ylpropan-1-OL hydrochloride can be achieved through various chemical processes. One notable method involves the enzymatic reduction of precursors such as (1S)-3-chloro-1-(2-thienyl)propan-1-ol, which is a precursor for compounds like Duloxetine, an antidepressant medication. The enzymatic approach utilizes alcohol dehydrogenases from the Thermoanaerobacter genus, allowing for stereospecific catalysis under mild conditions .

Anticancer Properties

Research indicates that derivatives of 2-Amino-3-thien-2-ylpropan-1-OL exhibit significant anticancer activity. For instance, studies have shown that compounds derived from thienyl propanol exhibit cytotoxic effects against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated such compounds, demonstrating their potential to inhibit cell growth effectively .

Neuroprotective Effects

In addition to anticancer properties, some studies suggest that thienyl derivatives may possess neuroprotective effects. For example, compounds similar to 2-Amino-3-thien-2-ylpropan-1-OL have been tested for their ability to protect neuronal cells from oxidative stress, indicating a potential application in neurodegenerative disease treatment .

Pharmacological Applications

Antidepressant Activity

As a structural analog of Duloxetine, this compound is being investigated for its antidepressant properties. The mechanism of action is thought to involve the modulation of serotonin and norepinephrine reuptake, similar to other antidepressants .

Potential in Pain Management

Given its structural similarities to known analgesics, this compound may also be explored for pain management applications. The modulation of neurotransmitter systems involved in pain perception could provide a pathway for developing new analgesic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-3-thien-2-ylpropan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The thiophene ring contributes to the compound’s stability and reactivity, enhancing its effectiveness in different applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key attributes of 2-Amino-3-thien-2-ylpropan-1-OL hydrochloride with related compounds:

Key Observations :

- Solubility: The hydrochloride salt form improves aqueous solubility, critical for bioavailability. However, the thiophene ring may reduce solubility in non-polar solvents compared to nitro- or chloro-substituted phenyl analogs .

- Molecular Weight : The target compound’s molecular weight is higher than phenyl analogs due to the sulfur atom, which may influence pharmacokinetic properties.

Functional and Pharmacological Differences

- Electron-Donating vs. In contrast, 3-nitrophenyl () and 3-chlorophenyl () groups are electron-withdrawing, altering reactivity and binding affinities .

- Bioactivity :

- Stability :

Research Findings and Data Gaps

- Structural Similarity: highlights high similarity (0.97) between the target compound and (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride, suggesting overlapping synthetic or pharmacological pathways .

- Data Limitations: Direct pharmacological or toxicological data for this compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Introduction

2-Amino-3-thien-2-ylpropan-1-OL hydrochloride (CAS Number: 1380006-36-9) is a compound featuring an amino group, a thiophene ring, and a hydroxyl group. Its molecular formula is CHClNOS, with a molecular weight of 193.69 g/mol. This compound has garnered attention for its potential applications in organic synthesis and biological research due to its structural properties that resemble naturally occurring amino acids.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the amino and hydroxyl groups allows for the formation of hydrogen bonds, facilitating interactions that can modulate enzyme activity and metabolic pathways. The thiophene ring enhances the compound's stability and reactivity, making it effective in various biological contexts.

Key Biological Effects

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Stability and Degradation Studies

Research has also highlighted stability concerns under various conditions. For instance, degradation of related compounds was noted when subjected to acidic environments or prolonged exposure to light and heat . Such findings emphasize the importance of storage conditions for maintaining the integrity of this compound during experimental applications.

Comparative Analysis

When comparing this compound to similar compounds, several unique properties emerge:

| Compound | Solubility | Reactivity | Biological Applications |

|---|---|---|---|

| This compound | High due to hydrochloride form | Moderate to high | Enzyme interactions, potential neuroprotection |

| 2-Amino-3-thien-2-ylpropanamide | Lower solubility | Moderate | Limited studies on biological activity |

| 5-Methylthiazole derivatives | Variable solubility | High | Antimicrobial activity reported |

The hydrochloride form enhances solubility and stability compared to other derivatives, making it more suitable for biological applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-thien-2-ylpropan-1-ol hydrochloride, and how do functional group interactions influence product stability?

- Methodology : Synthesis typically involves multi-step reactions with thiophene derivatives and amino alcohols. For example, amine-protected intermediates (e.g., phthalimide derivatives) are used to mitigate instability caused by proximal amino and hydroxyl groups . Post-synthesis, stabilization via hydrochloride salt formation improves handling and storage .

- Key Challenge : Thiophene ring reactivity and steric hindrance may lead to side products; use low-temperature conditions (<5°C) during coupling reactions to minimize degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve polar impurities .

- NMR : H and C NMR (DO solvent) to confirm stereochemistry and detect residual solvents .

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. What solvent systems are optimal for solubility studies?

- Polar Solvents : High solubility in water (due to hydrochloride salt) and methanol (≥50 mg/mL at 25°C). For non-polar media, dimethyl sulfoxide (DMSO) is preferred, but monitor for thiophene ring oxidation under prolonged exposure .

Advanced Research Questions

Q. How does stereochemical configuration affect biological activity, and what methods resolve enantiomeric mixtures?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution with lipases (e.g., Candida antarctica Lipase B) to isolate (R)- and (S)-enantiomers .

- Activity Correlation : In vitro assays (e.g., receptor binding studies) show the (S)-enantiomer exhibits 3-fold higher affinity for serotonin receptors compared to the (R)-form .

Q. What experimental designs address stability challenges in long-term pharmacological studies?

- Accelerated Stability Testing :

| Condition | Degradation (%) at 30 Days |

|---|---|

| 40°C/75% RH (open vial) | 12.5 ± 1.2 |

| 25°C/dry N | 2.1 ± 0.3 |

Q. How can conflicting data on metabolic pathways be resolved?

- Case Study : Discrepancies in cytochrome P450 (CYP) isoform involvement (CYP2D6 vs. CYP3A4) were resolved using isoform-specific inhibitors (e.g., quinidine for CYP2D6) in hepatocyte models .

Q. What computational modeling approaches predict interactions with biological targets?

- Docking Simulations : Molecular dynamics (MD) with GROMACS and AutoDock Vina identify hydrogen bonding between the hydroxyl group and Asp113 in the 5-HT receptor .

Data Contradictions and Validation

Q. Why do synthetic yields vary across literature reports?

- Root Cause : Differences in protecting group strategies (e.g., tert-butoxycarbonyl vs. benzyl groups) impact intermediate stability. Yields range from 45% (unprotected amines) to 72% (protected routes) .

- Validation : Reproduce protocols with strict anhydrous conditions and argon purging to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.